1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
This compound belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of such compounds usually involves the formation of the pyrrole and pyrimidine rings in separate steps, followed by a fusion of the two rings . The exact method would depend on the specific substituents present on the molecule.Molecular Structure Analysis
The molecule contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system with a five-membered pyrrole ring fused to a six-membered pyrimidine ring. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrolopyrimidine core and the piperidine ring. The pyrrolopyrimidine core is aromatic and hence relatively stable, but it can participate in electrophilic substitution reactions. The piperidine ring can act as a nucleophile in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrrolopyrimidine core could contribute to its stability and solubility. The piperidine ring could influence its basicity .Scientific Research Applications
Anti-cancer Activities
Research into similar compounds has shown significant anti-cancer activities across a range of human tumor cell lines. The presence of structural features such as piperidine, benzoyl, and benzyl groups in the pyrimidine ring have been associated with increased anti-cancer activities. Compounds exhibiting these features demonstrated notable activity against specific cancer cell lines, highlighting the importance of structure-activity relationships in the development of potential anti-cancer agents (Singh & Paul, 2006).
Synthesis of Heterocyclic Compounds
Innovative synthetic routes have been developed to create complex heterocyclic compounds incorporating elements like piperidine. These methods have yielded novel pyrimidine derivatives, demonstrating the versatility of piperidine-based compounds in synthesizing diverse heterocyclic structures. Such synthetic advancements are crucial for exploring new therapeutic agents with potential biological activities (Paronikyan et al., 2016).
Development of Novel Hybrid Molecules
Research has also focused on creating hybrid molecules that incorporate structural motifs similar to the compound . These hybrids have been synthesized using efficient procedures under specific conditions, leading to the formation of bis(pyrimidines) with potential for further biological evaluation. The exploration of such hybrids opens new avenues for the discovery of compounds with enhanced therapeutic properties (Mekky et al., 2021).
Chemical Modifications for Enhanced Properties
Modifications to the chemical structure of related compounds have been investigated with the aim of optimizing biological properties, such as analgesic effects. Adjustments to the pyridine moiety, for instance, have shown to influence the biological activity of these compounds, highlighting the potential for chemical modifications to improve therapeutic profiles (Ukrainets et al., 2015).
Antiviral and Cytotoxic Evaluation
Certain derivatives have been synthesized and evaluated for their antiviral and cytotoxic activities, showcasing the potential of piperidine-based compounds in combating viral infections and cancer. Some compounds displayed activity against herpes simplex virus and human immunodeficiency virus, in addition to broad-spectrum antitumor activity, underscoring the therapeutic potential of these molecules (El-Subbagh et al., 2000).
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . They consist of four distinct isoforms (FGFR1–4) found across various tissue types .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . This compound inhibits this process, thereby disrupting the FGFR signaling pathway .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in various cellular processes, including cell proliferation and migration, angiogenesis, and other processes . Therefore, the inhibition of FGFRs can have a significant impact on these processes.
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells . Therefore, it has potential therapeutic effects against various types of tumors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-benzyl-10-methyl-5-(piperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-17-9-8-14-27-21(17)25-22-19(23(27)29)15-20(24(30)26-12-6-3-7-13-26)28(22)16-18-10-4-2-5-11-18/h2,4-5,8-11,14-15H,3,6-7,12-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEPLCRYUZNHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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